molecular formula C6H4S4 B13758135 [1,4]Dithiino[2,3-b][1,4]dithiine CAS No. 255-55-0

[1,4]Dithiino[2,3-b][1,4]dithiine

Cat. No.: B13758135
CAS No.: 255-55-0
M. Wt: 204.4 g/mol
InChI Key: KCSQYWMGBADUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4]Dithiino[2,3-b][1,4]dithiine is a sulfur-containing heterocyclic compound with the molecular formula C6H4S4 This compound is characterized by its unique structure, which includes two fused dithiine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Dithiino[2,3-b][1,4]dithiine typically involves the use of sodium 1,3-dithiole-2-thione-4,5-dithiolate as a starting material . This compound undergoes a one-step reaction to form this compound. The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale synthesis process. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling sulfur-containing compounds.

Chemical Reactions Analysis

Types of Reactions

[1,4]Dithiino[2,3-b][1,4]dithiine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and form new bonds with other elements.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced sulfur species .

Mechanism of Action

The mechanism of action of [1,4]Dithiino[2,3-b][1,4]dithiine and its derivatives involves interactions with biological molecules through its sulfur atoms . These interactions can disrupt the function of enzymes or other proteins, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,4]Dithiino[2,3-b][1,4]dithiine apart from similar compounds is its specific arrangement of sulfur atoms and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

CAS No.

255-55-0

Molecular Formula

C6H4S4

Molecular Weight

204.4 g/mol

IUPAC Name

[1,4]dithiino[2,3-b][1,4]dithiine

InChI

InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H

InChI Key

KCSQYWMGBADUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(S1)SC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.